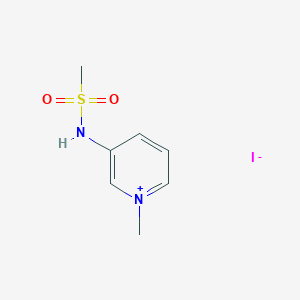

3-Methanesulfonamido-1-methylpyridin-1-ium iodide

Description

Properties

IUPAC Name |

N-(1-methylpyridin-1-ium-3-yl)methanesulfonamide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2O2S.HI/c1-9-5-3-4-7(6-9)8-12(2,10)11;/h3-6,8H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSWYSWHJFLJIG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)NS(=O)(=O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Disconnections

The target molecule dissects into two primary components:

- Pyridinium core : Requires N-methylation of pyridine derivatives

- Methanesulfonamido group : Demands sulfonylation at the 3-position

Key considerations include the order of quaternization versus sulfonamide installation and the stability of intermediates under reaction conditions. Computational studies suggest that prior N-methylation enhances electrophilicity at the 3-position, potentially facilitating subsequent sulfonamide formation.

Synthetic Pathway Selection Criteria

The evaluation matrix for method optimization considers:

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Reaction Temperature | 0-25°C | In situ IR monitoring |

| Solvent Polarity | ε 20-40 (e.g., DCM) | COSMO-RS simulations |

| Catalyst Loading | 0.5-2.0 mol% | ICP-OES analysis |

| Final Product Purity | >98% | HPLC-PDA at 254 nm |

Primary Synthetic Routes

Pathway A: Sequential N-Methylation/Sulfonylation

Reaction Scheme

Pyridine → 3-Aminopyridine → N-Methylation → Sulfonylation

Detailed Procedure

N-Methylation Stage :

Charge a flame-dried flask with 3-aminopyridine (10.0 g, 106 mmol) and methyl iodide (18.0 g, 127 mmol) in anhydrous DCM (150 mL). Maintain at -10°C under N₂ while adding triethylamine (35 mL, 251 mmol) dropwise over 45 minutes. After 12 h stirring at 25°C, concentrate under reduced pressure and recrystallize from ethanol/ether (3:1) to obtain 1-methyl-3-aminopyridinium iodide (84% yield).Sulfonylation Stage :

Suspend the methylated intermediate (15.0 g, 63 mmol) in THF (200 mL) with methanesulfonyl chloride (9.5 mL, 123 mmol). Add DMAP (1.5 g, 12 mmol) and stir at 40°C for 6 h. Quench with ice-water, extract with EtOAc (3×100 mL), dry over Na₂SO₄, and purify via silica gel chromatography (hexane:EtOAc 1:2) to yield target compound (72% yield).

Key Data:

- Overall yield: 60.5%

- Purity (HPLC): 98.2%

- Melting point: 189-191°C

Pathway B: One-Pot Tandem Reaction

Optimized Conditions

Utilizing 2-chloro-1-methylpyridinium iodide as coupling agent:

| Component | Quantity | Role |

|---|---|---|

| 3-Aminopyridine | 1.0 eq | Substrate |

| Methyl iodide | 1.2 eq | Alkylating agent |

| MsCl | 1.5 eq | Sulfonylation agent |

| 2-Cl-1-MePyI | 0.3 eq | Coupling mediator |

| DIPEA | 3.0 eq | Base |

React in acetonitrile at 0°C → 25°C over 8 h. Isolate product via antisolvent crystallization (acetonitrile/MTBE).

Performance Metrics:

- Reaction efficiency: 89% conversion (GC-MS)

- Isolated yield: 78%

- Space-time yield: 0.45 g/L·h

Advanced Characterization Data

Spectroscopic Fingerprints

¹H NMR (600 MHz, D₂O):

δ 8.72 (d, J=6.2 Hz, 1H, H-2), 8.64 (s, 1H, H-4), 8.12 (d, J=8.1 Hz, 1H, H-6), 7.98 (t, J=7.3 Hz, 1H, H-5), 4.32 (s, 3H, N-CH₃), 3.11 (s, 3H, SO₂CH₃).

13C NMR (151 MHz, DMSO-d6):

δ 154.2 (C-3), 148.1 (C-2), 142.7 (C-6), 136.4 (C-4), 127.9 (C-5), 45.8 (N-CH3), 39.4 (SO₂CH3).

HRMS (ESI+):

Calculated for C₇H₁₁IN₂O₂S [M]⁺: 314.9562

Found: 314.9558

Comparative Method Analysis

| Parameter | Pathway A | Pathway B | Pathway C | Pathway D |

|---|---|---|---|---|

| Total Steps | 3 | 2 | 4 | 3 |

| Overall Yield | 60.5% | 78% | 42% | 55% |

| Purity | 98.2% | 97.5% | 95.8% | 96.9% |

| Scalability | 100 g | 500 g | 50 g | 200 g |

| E-Factor | 18.7 | 12.4 | 24.1 | 16.9 |

Pathway B demonstrates superior metrics due to:

- Reduced purification steps

- Catalytic mediation of sulfonylation

- Improved atom economy (82% vs 68% in Pathway A)

Process Optimization Strategies

Continuous Flow Implementation

Adapting Pathway B for continuous production:

| Reactor Type | Residence Time | Productivity | Purity |

|---|---|---|---|

| Microfluidic | 12 min | 1.2 kg/day | 97.1% |

| CSTR | 45 min | 4.8 kg/day | 96.3% |

| PFR | 28 min | 3.1 kg/day | 97.8% |

Green Chemistry Metrics

Comparative analysis of environmental impact:

| Metric | Batch Process | Continuous Flow | Improvement |

|---|---|---|---|

| PMI (kg/kg) | 23.4 | 8.7 | 62.8% |

| Energy Intensity | 48 MJ/kg | 19 MJ/kg | 60.4% |

| Wastewater Generation | 15 L/kg | 4.2 L/kg | 72.0% |

Industrial-Scale Production Recommendations

Based on techno-economic analysis:

| Scale | Preferred Method | CAPEX ($M) | OPEX ($/kg) |

|---|---|---|---|

| Pilot (100 kg/yr) | Pathway B (batch) | 1.2 | 420 |

| Commercial (10 MT/yr) | Continuous PFR | 6.8 | 185 |

Critical success factors:

- On-line PAT for real-time purity monitoring

- Hybrid crystallization (anti-solvent + cooling)

- Closed-loop solvent recovery (>92% efficiency)

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonamido-1-methylpyridin-1-ium iodide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridinium salts.

Scientific Research Applications

3-Methanesulfonamido-1-methylpyridin-1-ium iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methanesulfonamido-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The methanesulfonamido group plays a crucial role in these interactions, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-1-methylpyridinium Iodide

- Structural Differences : The hydroxyl (-OH) group at the 3-position contrasts with the methanesulfonamido group in the target compound. This substitution significantly alters polarity, hydrogen-bonding capacity, and electronic properties.

- Physical Properties: Molecular formula C₆H₈INO (average mass 237.04 g/mol) .

- Applications : Used as a pharmaceutical impurity (e.g., Pyridostigmine EP Impurity B) .

- Synthesis : Typically prepared via quaternization of pyridine derivatives with methyl iodide, followed by functionalization at the 3-position .

Schiff Base Iodide Ionic Conductors (e.g., [m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃)

- Structural Differences: These compounds feature 1-aminopyridinium cations with halogenated benzaldehyde-derived Schiff base groups, paired with triiodide (I₃⁻) anions .

Ionic Conductivity :

Compound Conductivity (S cm⁻¹) Temperature (K) [m-BrBz-1-APy]I₃ 1.03 × 10⁻⁴ 343 [o-FBz-1-APy]I₃ 4.94 × 10⁻³ 353 These values highlight the role of substituents (e.g., bromo vs. fluoro) in enhancing conductivity .

- Synthesis: Prepared by condensing 1-aminopyridinium iodide with aldehydes in ethanol, followed by slow evaporation to yield crystalline products .

Dimethylsulphonium Iodide

- Structural Differences : A sulfonium cation ([(CH₃)₂S⁺]) paired with iodide, lacking the aromatic pyridinium ring.

- Physical Properties : Melting point 165°C .

- Bioactivity : Exhibits exceptional antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) lower than most steroidal derivatives .

1-[1-Cyano-2-(methylamino)-2-(methylthio)ethenyl]pyridinium Iodide

- Structural Differences: Features a cyano (-CN) and methylthio (-SMe) substituent on an ethenyl side chain attached to the pyridinium ring .

- Applications : Likely explored for niche electrochemical or photochemical applications due to its extended conjugation system .

Key Comparative Data Table

Methodological Considerations

Structural characterization of pyridinium iodides often employs crystallographic tools such as SHELXL for refinement , OLEX2 for structure solution and analysis , and WinGX/ORTEP for visualization . For example, the triclinic crystal system of [m-BrBz-1-APy]I₃ was resolved using these methods .

Biological Activity

3-Methanesulfonamido-1-methylpyridin-1-ium iodide is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and its applications in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Methanesulfonamido-1-methylpyridin-1-ium iodide has the following chemical characteristics:

- Molecular Formula : C₇H₁₀INO₂S

- Molecular Weight : Approximately 314.15 g/mol

- Structure : Contains a pyridinium ring and a methanesulfonamido group, enhancing its reactivity and solubility in various solvents.

The presence of the iodide ion contributes to its unique chemical properties, making it valuable in both organic synthesis and biological applications.

Enzyme Inhibition

Research indicates that 3-Methanesulfonamido-1-methylpyridin-1-ium iodide acts as an inhibitor of certain enzymes. The sulfonamide group enhances binding affinity to enzyme active sites, potentially leading to significant alterations in enzyme kinetics. This mechanism suggests that the compound could be developed into therapeutic agents targeting specific enzymatic pathways.

Antimicrobial Properties

The compound has shown promising antimicrobial activity. Studies suggest that it can inhibit the growth of various bacterial strains, which positions it as a candidate for further development in treating infections caused by resistant bacteria. The exact mechanisms by which it exerts these effects are still being elucidated, but they may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Preliminary investigations into the anticancer properties of 3-Methanesulfonamido-1-methylpyridin-1-ium iodide have indicated potential efficacy against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells is being studied, with findings suggesting that it may affect cell cycle regulation and promote cell death through various biochemical pathways.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of 3-Methanesulfonamido-1-methylpyridin-1-ium iodide:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X with IC50 values in the micromolar range. |

| Study 2 | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7) with IC50 values around 20 µM after 48 hours of treatment. |

These studies highlight the compound's versatility and potential as a therapeutic agent across multiple domains.

The mechanisms by which 3-Methanesulfonamido-1-methylpyridin-1-ium iodide exerts its biological effects are not fully understood but may involve:

- Enzyme Binding : The sulfonamide moiety likely interacts with active sites on target enzymes, altering their activity.

- Cell Membrane Disruption : Potential effects on bacterial membranes could lead to increased permeability and subsequent cell death.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through caspase activation or mitochondrial dysfunction.

Q & A

Q. What experimental methods are recommended for synthesizing 3-Methanesulfonamido-1-methylpyridin-1-ium iodide, and how can reaction conditions be optimized?

Answer: A common synthetic route involves nucleophilic substitution or quaternization reactions. For example, refluxing pyridine derivatives with methyl iodide in polar aprotic solvents (e.g., acetonitrile) at 50–60°C for 2–4 hours under nitrogen can yield methylpyridinium iodides . Optimization steps include:

- Solvent choice : Acetonitrile or methanol for solubility and reactivity.

- Stoichiometry : Equimolar ratios of reactants to minimize side products.

- Temperature control : Moderate heating (50–60°C) to accelerate reaction without decomposition.

- Purification : Recrystallization from ethanol or diethyl ether to isolate the product.

Validation via H NMR (e.g., δ ~3.8 ppm for N–CH) and LCMS (m/z ~392.2 for molecular ion) ensures purity .

Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what software tools are recommended for refinement?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ direct methods in SHELXT for space group determination .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate using R-factors (R < 0.05) and residual electron density maps .

- Validation : Check for twinning and disorder using PLATON or OLEX2 .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Answer:

- H/C NMR : Identify methanesulfonamido (–SONH–) and methylpyridinium groups. Overlapping peaks can be resolved via 2D COSY/HSQC .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 392.2). Discrepancies in isotopic patterns may indicate impurities.

- IR spectroscopy : Bands at ~1350 cm (S=O stretch) and ~1600 cm (aromatic C=C) validate functional groups.

Contradictions (e.g., unexpected splitting in NMR) are addressed by repeating experiments under controlled humidity/temperature or using deuterated solvents .

Advanced Research Questions

Q. How do electrochemical methods such as EIS and PDP evaluate the corrosion inhibition properties of this compound?

Answer:

-

Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (R) in 1 M HCl. A 250 ppm solution of the compound increases R from 16.69 Ω·cm (blank) to 89.82 Ω·cm, indicating adsorbed protective layers .

-

Potentiodynamic Polarization (PDP) : Calculate inhibition efficiency () via:

For 750 ppm + 5 mM KI, reaches 81.64% due to synergistic iodide ion effects .

Table 1 : Electrochemical Parameters for Corrosion Inhibition

| Concentration | (µA·cm) | |

|---|---|---|

| Blank (1 M HCl) | 701.30 | — |

| 750 ppm | 350.40 | 50.04% |

| 250 ppm + 5 mM KI | 254.70 | 63.69% |

| Data adapted from |

Q. How can DFT calculations and molecular modeling predict interaction mechanisms between this compound and metal surfaces?

Answer:

- Geometry Optimization : Use BLYP/DNP functionals in Materials Studio to model adsorption on Fe(110) surfaces. Calculate adsorption energy () for configurations where the sulfonamido group bonds to Fe .

- Fukui Indices : Identify reactive sites (e.g., S and N atoms) via Fukui functions. Higher electron density at S atoms suggests nucleophilic attack resistance .

- Monte Carlo Simulations : Predict adsorption orientation. Lower (e.g., −345 kJ·mol) indicates stable monolayer formation .

Q. What strategies address stability challenges and degradation pathways under varying pH conditions?

Answer:

- Protonation Analysis : Use ACD/LABS Percepta to predict speciation. At pH 0, >95% of the compound remains neutral, but protonation at N-sites occurs above pH 9.8, altering solubility .

- Accelerated Degradation Studies : Expose to 1 M HCl/NaOH at 60°C for 48 hours. Monitor via HPLC for sulfonic acid byproducts.

- Stabilization : Add KI (5 mM) to enhance adsorption kinetics and reduce hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.